4-[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride
Overview
Description
“4-[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride” is a synthetic compound . It’s also known as CP-55940. The compound was first synthesized in the 1980s and has been the subject of scientific research ever since.
Synthesis Analysis
Piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . In this frame, considerable efforts have been devoted to the synthesis of position isomeric piperidones and their derivatives .Molecular Structure Analysis
The molecular formula of “4-[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride” is C21H27Cl2NO. The molecular weight is 380.3 g/mol.Chemical Reactions Analysis
On hydrolysis, compound (10) converted to corresponding phenoxy acid (11) and finally this on coupling with 2-amino-4- (4-bromophenyl)thiazole (12) in the presence of dry dichloromethane (DCM), lutidine and 2- (1 H -benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) furnished compound (13) as shown in Scheme 3 .Scientific Research Applications
1. Pharmacokinetic and Spectroscopic Properties
Research into compounds structurally related to 4-[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride, such as paroxetine hydrochloride, a selective serotonin reuptake inhibitor, has revealed detailed information about their physicochemical properties, spectroscopic data, stability, and methods of preparation and analysis (Germann, Ma, Han, & Tikhomirova, 2013).
2. Structural and Bioactivity Analysis
3. Synthesis and Transformation into Amino Acids and Alcohols
Research on piperidine derivatives, including those similar to 4-[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride, has led to the development of novel compounds. These have been transformed into various forms like amino acids, amino alcohols, and diazabicyclononanes, showing the versatility and potential of these compounds in different scientific applications (Vervisch, D’hooghe, Törnroos, & de Kimpe, 2010).
4. Antibacterial and Antioxidant Properties
Studies have also been conducted on hydrochlorides of aminopropanols, which are structurally similar, to investigate their antibacterial and antioxidant properties. Some of these compounds demonstrated moderate antibacterial activity and high antioxidant activity, indicating potential therapeutic applications (Гаспарян, Вардеванян, Егиазарян, Малакян, Баджинян, Авакимян, Паносян, & Геворгян, 2011).
5. Potential Neuroprotective Activity
Another related study on arylpiperidines, sharing similar structural features, showed that they possess potent blocking effects for both neuronal Na+ and T-type Ca2+ channels. This characteristic suggests a potential application in neuroprotection, as evidenced by the remarkable neuroprotective activity in a middle cerebral artery occlusion model (Annoura, Nakanishi, Uesugi, Fukunaga, Miyajima, Tamura-Horikawa, & Tamura, 1999).
Future Directions
properties
IUPAC Name |
4-[2-chloro-4-(2-phenylpropan-2-yl)phenoxy]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO.ClH/c1-20(2,15-6-4-3-5-7-15)16-8-9-19(18(21)14-16)23-17-10-12-22-13-11-17;/h3-9,14,17,22H,10-13H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGDSFSSUXURMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)OC3CCNCC3)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride | |
CAS RN |
1220036-02-1 | |
Record name | Piperidine, 4-[2-chloro-4-(1-methyl-1-phenylethyl)phenoxy]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220036-02-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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